molecular formula C12H9F3N2OS B15341319 6-(3-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

6-(3-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine

Cat. No.: B15341319
M. Wt: 286.27 g/mol
InChI Key: NSRJAUXSAFRJRF-UHFFFAOYSA-N
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Description

6-(3-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 3-hydroxyphenyl group, a methylthio group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction can lead to the formation of corresponding amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(3-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 6-(3-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methylthio-4-(trifluoromethyl)pyrimidine

  • 6-(3-Hydroxyphenyl)pyrimidine

  • 4-(Trifluoromethyl)pyrimidine

Uniqueness: 6-(3-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine stands out due to its combination of functional groups, which provides it with unique chemical and biological properties compared to its similar counterparts.

Properties

Molecular Formula

C12H9F3N2OS

Molecular Weight

286.27 g/mol

IUPAC Name

3-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C12H9F3N2OS/c1-19-11-16-9(6-10(17-11)12(13,14)15)7-3-2-4-8(18)5-7/h2-6,18H,1H3

InChI Key

NSRJAUXSAFRJRF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)O

Origin of Product

United States

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